molecular formula C11H11NOS2 B13633544 4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one

4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one

Cat. No.: B13633544
M. Wt: 237.3 g/mol
InChI Key: LBYUNCCOGAIBCP-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 2-mercaptobenzothiazole with 4-chlorobutan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzothiazole attacks the electrophilic carbon of 4-chlorobutan-2-one, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol and acetone, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticonvulsant and antimicrobial agent.

    Materials Science: The compound is used in the development of new materials with unique electronic properties.

    Biology: It is investigated for its role in inhibiting certain enzymes and pathways in biological systems.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring plays a crucial role in this interaction, as it can form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
  • 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
  • 3-[(1,3-Benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol

Uniqueness

4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is unique due to its specific structure, which combines the benzothiazole ring with a butan-2-one moiety This structure imparts distinct chemical properties, such as its ability to undergo various chemical reactions and form stable complexes with biomolecules

Properties

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H11NOS2/c1-8(13)6-7-14-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3

InChI Key

LBYUNCCOGAIBCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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